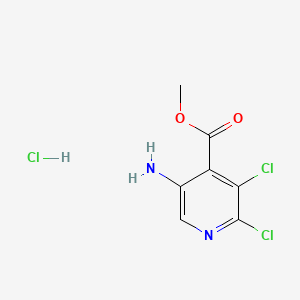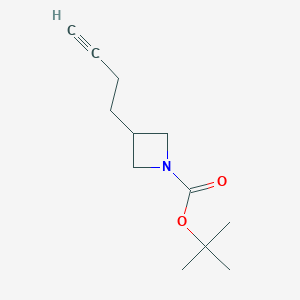![molecular formula C7H6ClN3O2 B13475075 Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride CAS No. 2866307-73-3](/img/structure/B13475075.png)
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is known for its diverse applications in medicinal chemistry, particularly as an inhibitor in various biological pathways. Its unique structure, which includes an imidazo ring fused with a pyridazine moiety, makes it a valuable scaffold in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions and multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors and automated synthesis platforms has further optimized the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
科学的研究の応用
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as an inhibitor in various biological pathways, including those involved in inflammation and cancer.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity and stability.
作用機序
The mechanism of action of imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as an IL-17A inhibitor, which is crucial in the treatment of inflammatory diseases like psoriasis . By inhibiting IL-17A, the compound reduces inflammation and modulates the immune response.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their applications in medicinal chemistry, particularly as antituberculosis agents.
Imidazo[4,5-b]pyridines: Used as GABA A receptor agonists and proton pump inhibitors.
Imidazo[1,2-a]pyrimidines: Employed in the synthesis of various pharmaceuticals due to their versatile reactivity.
Uniqueness
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride stands out due to its specific inhibitory action on IL-17A, making it a promising candidate for the treatment of inflammatory diseases. Its unique structure also allows for diverse functionalization, enabling the development of novel therapeutic agents and materials.
特性
CAS番号 |
2866307-73-3 |
|---|---|
分子式 |
C7H6ClN3O2 |
分子量 |
199.59 g/mol |
IUPAC名 |
imidazo[1,2-b]pyridazine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-1-2-9-10-4-3-8-6(5)10;/h1-4H,(H,11,12);1H |
InChIキー |
YLCLJHOHOMXVCW-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=N1)C(=CC=N2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13474997.png)
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)
![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)

![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride](/img/structure/B13475021.png)



![7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)
![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)


